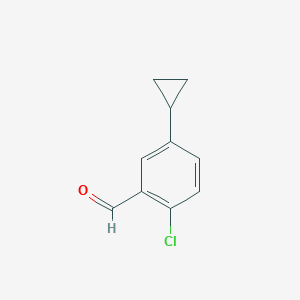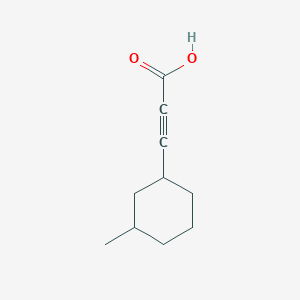
3-(3-Methylcyclohexyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, characterized by the presence of a cyclohexyl ring substituted with a methyl group at the third position and a prop-2-ynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol, which is commercially available or can be synthesized from cyclohexene.
Oxidation: The 3-methylcyclohexanol is oxidized to 3-methylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Alkyne Formation: The 3-methylcyclohexanone undergoes a Favorskii rearrangement in the presence of a strong base like sodium amide to form 3-(3-methylcyclohexyl)propyne.
Carboxylation: The final step involves the carboxylation of 3-(3-methylcyclohexyl)propyne using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium amide, organolithium reagents.
Major Products
Oxidation: 3-(3-Methylcyclohexyl)propanoic acid.
Reduction: 3-(3-Methylcyclohexyl)propene or 3-(3-Methylcyclohexyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in organic synthesis.
3-Methylcyclohexanol: A starting material for the synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid.
3-Methylcyclohexanone: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl ring and an alkyne group, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12) |
InChI Key |
SXYAYEVUEONNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
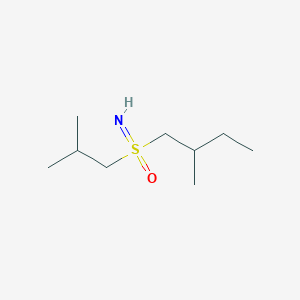

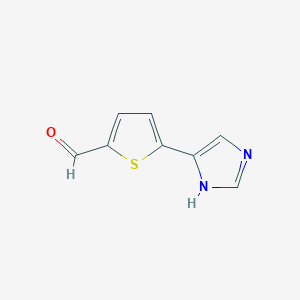
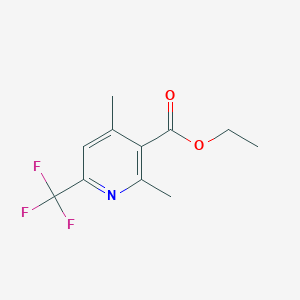
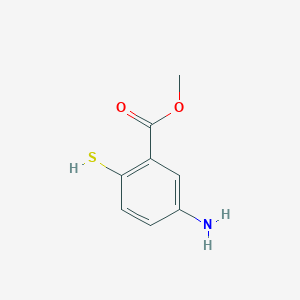
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
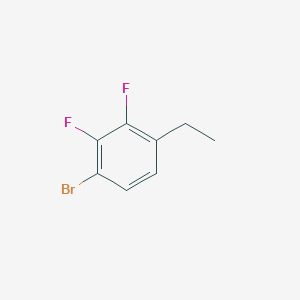
![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
